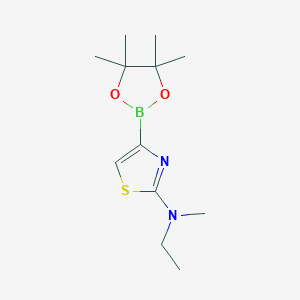
Methyl 5-((3-bromo-4-methylpyridin-2-yl)(tert-butoxycarbonyl)amino)-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate
説明
Methyl 5-((3-bromo-4-methylpyridin-2-yl)(tert-butoxycarbonyl)amino)-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate is a useful research compound. Its molecular formula is C28H31BrN2O6S and its molecular weight is 603.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Medicinal Chemistry Applications :
- This compound and its derivatives have been explored in the synthesis of various organic compounds. For instance, derivatives of tert-butoxycarbonyl)amino, a key component of this compound, have been used in the facile synthesis of analogues of bis-indole alkaloids like topsentin, which have potential anticancer applications (Carbone et al., 2013). Similarly, related compounds have been employed in the enantioselective synthesis of oxazole derivatives, showcasing the importance of these compounds in creating structurally complex and biologically significant molecules (Magata et al., 2017).
Large-Scale Preparation and Utilization in Drug Synthesis :
- The compound's analogs have also been synthesized on a large scale for potential applications in drug development. For example, large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, closely related to the compound , has been achieved, highlighting its utility in the pharmaceutical industry (Yoshida et al., 1996).
Mechanistic Insights and Chemical Transformations :
- Research into the mechanistic aspects of similar compounds provides valuable insights into complex chemical transformations. For instance, studies on tert-butyloxycarbonyl group migration in related compounds offer a deeper understanding of chemical reactivity and can aid in the design of more efficient synthetic routes (Xue & Silverman, 2010).
Potential in Developing Novel Therapeutics :
- Additionally, compounds with structural similarities have been investigated for their potential in the development of novel therapeutics. For example, a related compound has been studied as a part of the synthesis of FLAP inhibitors, which are significant in the treatment of diseases like asthma (Stock et al., 2011).
特性
IUPAC Name |
methyl 3-[(3-bromo-4-methylpyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-(3-ethylsulfonylphenyl)-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31BrN2O6S/c1-8-38(34,35)21-11-9-10-19(14-21)20-15-22(26(32)36-7)18(3)23(16-20)31(27(33)37-28(4,5)6)25-24(29)17(2)12-13-30-25/h9-16H,8H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXISPCSTQZMVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C(=C2)N(C3=NC=CC(=C3Br)C)C(=O)OC(C)(C)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100514 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-[(3-bromo-4-methyl-2-pyridinyl)[(1,1-dimethylethoxy)carbonyl]amino]-3′-(ethylsulfonyl)-4-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415562-73-0 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-[(3-bromo-4-methyl-2-pyridinyl)[(1,1-dimethylethoxy)carbonyl]amino]-3′-(ethylsulfonyl)-4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-[(3-bromo-4-methyl-2-pyridinyl)[(1,1-dimethylethoxy)carbonyl]amino]-3′-(ethylsulfonyl)-4-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid](/img/structure/B3059829.png)

![Methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B3059834.png)
![3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine](/img/structure/B3059838.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-ethyl-N-methylbenzenesulfonamide](/img/structure/B3059839.png)
![4-{[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]methyl}benzoic acid](/img/structure/B3059840.png)



![3-(1-pyrrolidinyl)-N-[4-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B3059846.png)

![5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3059848.png)
![1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B3059850.png)